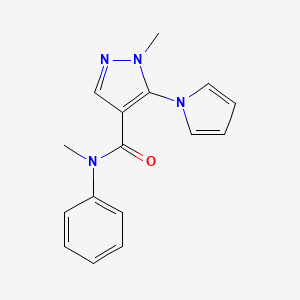![molecular formula C14H14N2O B7497828 N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has been extensively studied for its various properties and applications in scientific research. It is a pyridine derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is not fully understood. However, it has been found to have an effect on various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to have an effect on the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation. In addition, it has been found to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to have potential as a cancer therapeutic agent and as a neuroprotective agent. Another advantage is its ability to modulate various signaling pathways in the body, making it a useful tool for studying these pathways. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide. One direction is the further study of its potential therapeutic applications, including its use as a cancer therapeutic agent and as a neuroprotective agent. Another direction is the study of its mechanism of action and its effects on various signaling pathways in the body. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-chloronicotinic acid with 3-methylbenzylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in its pure form.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has been extensively studied for its various applications in scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory agent.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYZDZREGHOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)

![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)



![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)

![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)